molecular formula C19H28N2O2 B601950 Dutasteride Related Impurity 1 CAS No. 104214-61-1

Dutasteride Related Impurity 1

Cat. No.: B601950
CAS No.: 104214-61-1
M. Wt: 316.44
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Description

Dutasteride Related Impurity 1 is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of the enzyme 5-alpha-reductase. Dutasteride is primarily used for the treatment of benign prostatic hyperplasia. The impurity is identified as 17alpha-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5alpha-androst-1-ene-3-one . The presence of such impurities is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Preparation Methods

The preparation of Dutasteride Related Impurity 1 involves several steps:

Chemical Reactions Analysis

Dutasteride Related Impurity 1 undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dutasteride Related Impurity 1 has several applications in scientific research:

Comparison with Similar Compounds

Dutasteride Related Impurity 1 can be compared with other impurities and related compounds formed during the synthesis of dutasteride:

The uniqueness of this compound lies in its specific structural configuration and the conditions under which it is formed. Understanding and controlling this impurity is crucial for ensuring the quality and safety of dutasteride pharmaceutical products.

Biological Activity

Dutasteride Related Impurity 1 (DRI 1), also known as 3-oxo-4-aza-5α-androst-1-ene-17β carboxylic acid, is a significant byproduct formed during the synthesis of dutasteride, a dual inhibitor of the enzyme 5-alpha-reductase. Understanding the biological activity of DRI 1 is crucial due to its implications for drug safety, efficacy, and regulatory compliance in pharmaceutical formulations.

Chemical Characteristics and Synthesis

DRI 1 is classified as a process-related impurity that arises during the multi-step synthesis of dutasteride from pregnenolone acid. The synthesis involves various chemical transformations, including acylation and condensation reactions. The presence of DRI 1 can influence the pharmacokinetics and pharmacodynamics of dutasteride due to potential interactions at the enzymatic level with 5-alpha-reductase.

Chemical Structure :

  • Molecular Formula : C20H24F6N2O2
  • Molecular Weight : Approximately 408.41 g/mol
  • Functional Groups : Contains multiple functional groups that can participate in various chemical reactions.

While DRI 1 does not exhibit therapeutic effects on its own, it can affect the metabolism and efficacy of dutasteride. Research indicates that impurities like DRI 1 can alter drug absorption rates or lead to unexpected side effects when present in significant quantities.

Impact on Drug Efficacy

Studies have shown that DRI 1 can influence the enzymatic activity of 5-alpha-reductase, which is critical in the treatment of conditions such as benign prostatic hyperplasia (BPH). The inhibition of this enzyme leads to decreased levels of dihydrotestosterone (DHT), thereby alleviating symptoms associated with BPH . However, the presence of DRI 1 may modify this inhibition, potentially affecting clinical outcomes.

Analytical Characterization

The characterization of DRI 1 is essential for quality control in pharmaceutical manufacturing. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to identify and quantify this impurity in dutasteride formulations.

Analytical MethodPurpose
HPLCQuantification and purity assessment
NMRStructural elucidation
MSMolecular weight determination

Study on Impurity Profiles

A study conducted on the impurity profile of dutasteride revealed that DRI 1 could be present in trace amounts ranging from 0.05% to 0.1% during the manufacturing process. The study emphasized the importance of controlling these impurities to ensure drug safety and efficacy .

Clinical Implications

Clinical studies have demonstrated that while dutasteride effectively lowers DHT levels, the presence of impurities like DRI 1 may contribute to variations in patient response. For instance, a randomized controlled trial indicated that different formulations with varying impurity profiles could lead to differential effects on metabolic parameters in men undergoing treatment for BPH .

Properties

CAS No.

104214-61-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.44

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxamide;  [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-Tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide

Origin of Product

United States

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